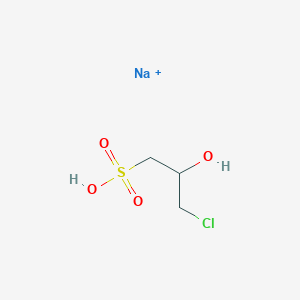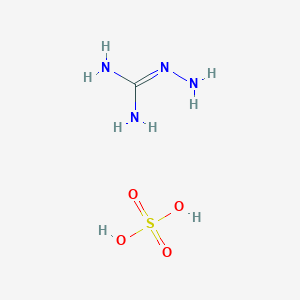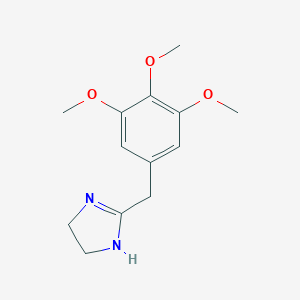
Phedrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylhydrazine (Phedrazine) is a chemical compound that has been widely used in scientific research for over a century. It is a colorless to pale yellow liquid with a strong odor and is highly reactive with other chemicals. Phedrazine has been used in various scientific applications, including the synthesis of pharmaceuticals, dyes, and explosives.
Mécanisme D'action
Phedrazine is a highly reactive chemical compound that can react with a variety of other chemicals. It is a strong reducing agent and can react with oxidizing agents, such as nitric acid, to form various products. Phedrazine can also react with aldehydes and ketones to form hydrazones, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds.
Effets Biochimiques Et Physiologiques
Phedrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. Phedrazine has also been shown to have mutagenic and carcinogenic effects in animal studies. Additionally, Phedrazine has been shown to have neurotoxic effects, which can lead to central nervous system dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
Phedrazine has several advantages for use in lab experiments. It is a highly reactive chemical compound that can be used as a reagent in a variety of chemical reactions. Additionally, it is relatively inexpensive and readily available. However, Phedrazine has several limitations for use in lab experiments. It is a highly toxic chemical compound that can be hazardous to handle. Additionally, it can react violently with other chemicals, which can lead to dangerous situations.
Orientations Futures
For the use of Phedrazine in scientific research include the synthesis of novel antitumor agents, the development of new azo dyes, and the development of new explosives.
Méthodes De Synthèse
Phedrazine can be synthesized through several methods, including the reaction of hydrazine with benzene, the reaction of hydrazine with aniline, and the reaction of hydrazine with phenylhydrazine. The most commonly used method for the synthesis of Phedrazine is the reaction of hydrazine with benzene. The reaction is exothermic and requires careful control of temperature and pressure.
Applications De Recherche Scientifique
Phedrazine has been used in various scientific research applications, including the synthesis of pharmaceuticals, dyes, and explosives. It has been used as a reagent in the synthesis of antitumor agents, such as pyrazoloacridine and pyrazolopyrimidines. Phedrazine has also been used as a starting material for the synthesis of azo dyes, which are widely used in the textile industry. Additionally, Phedrazine has been used in the synthesis of explosives, such as hexanitrostilbene.
Propriétés
Numéro CAS |
101-30-4 |
|---|---|
Nom du produit |
Phedrazine |
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2O3/c1-16-10-6-9(8-12-14-4-5-15-12)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
Clé InChI |
XJNCXQWJMJWBEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
Autres numéros CAS |
101-30-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




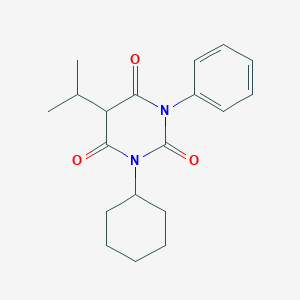
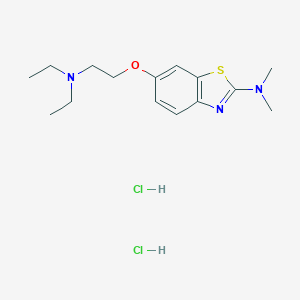
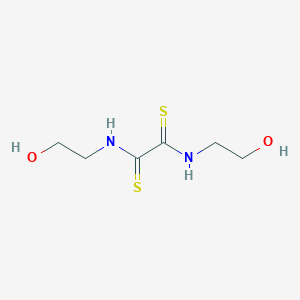
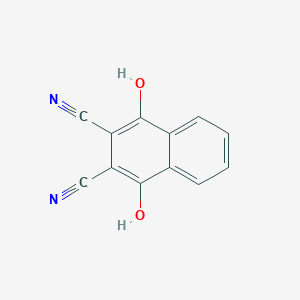
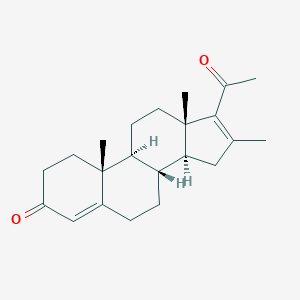
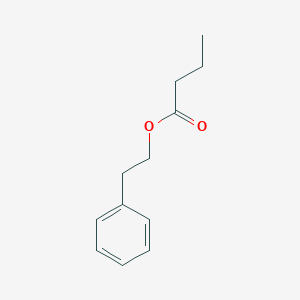
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

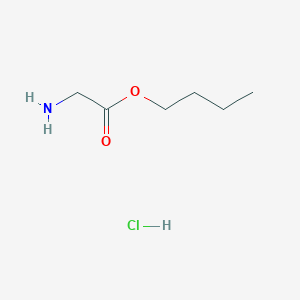
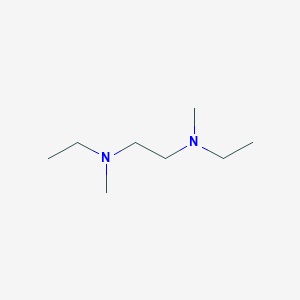
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
